molecular formula C₁₅H₁₄O₃ B1147440 (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone CAS No. 134612-39-8

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Cat. No.: B1147440
CAS No.: 134612-39-8
M. Wt: 242.27
InChI Key:
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Description

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone is an organic compound with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . This compound is characterized by the presence of a hydroxy group, a methoxy group, and a tolyl group attached to a methanone core. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with p-tolylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanol
  • (4-Hydroxy-3-methoxyphenyl)(p-tolyl)ethanone
  • (4-Hydroxy-3-methoxyphenyl)(p-tolyl)propane

Uniqueness

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(4-hydroxy-3-methoxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)15(17)12-7-8-13(16)14(9-12)18-2/h3-9,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHQYMIZAGQGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134612-39-8
Record name 4-HYDROXY-3-METHOXY-4'-METHYLBENZOPHENONE
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